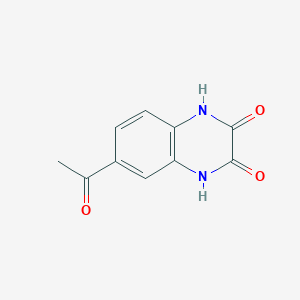
6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione is a heterocyclic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.19 g/mol . This compound is part of the quinoxaline family, known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a quinoxaline core with acetyl and dione functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with diethyl oxalate . The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process . The reaction mixture is heated to promote the formation of the quinoxaline ring, followed by purification to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones with additional functional groups, while reduction can produce tetrahydroquinoxaline derivatives with hydroxyl groups .
Scientific Research Applications
6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex quinoxaline derivatives.
Biology: Quinoxaline derivatives, including this compound, have shown antimicrobial and antiproliferative activities.
Medicine: The compound is investigated for its potential as a dipeptidyl peptidase-IV (DPP-4) inhibitor, which could be useful in treating type 2 diabetes mellitus.
Mechanism of Action
The mechanism of action of 6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, the compound binds to the active site of the enzyme, preventing the degradation of incretin hormones . This leads to increased insulin secretion and decreased glucagon levels, ultimately lowering blood glucose levels . The molecular pathways involved include the incretin signaling pathway, which plays a crucial role in glucose homeostasis .
Comparison with Similar Compounds
6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives such as:
1,2,3,4-Tetrahydroquinoxaline: This compound lacks the acetyl and dione groups, making it less reactive in certain chemical reactions.
6-Chloro-1,2,3,4-tetrahydroquinoxaline-2,3-dione:
1,4-Dihydro-2,3-quinoxalinedione: This compound has similar dione groups but lacks the acetyl group, affecting its chemical properties and biological activities.
Properties
IUPAC Name |
6-acetyl-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5(13)6-2-3-7-8(4-6)12-10(15)9(14)11-7/h2-4H,1H3,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITSBOSATCAXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2727785.png)
![N-{[4-(cyclopropylsulfamoyl)phenyl]methyl}prop-2-enamide](/img/structure/B2727786.png)
![Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH](/img/structure/B2727787.png)





![2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2727796.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2727798.png)
![2-bromo-5-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2727800.png)

![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B2727804.png)
